molecular formula C15H16F3N5S B6448475 2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2640829-70-3

2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6448475
CAS No.: 2640829-70-3
M. Wt: 355.4 g/mol
InChI Key: IQYARPXKKLMWDZ-UHFFFAOYSA-N
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Description

2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a heterocyclic organic compound known for its complex structure, consisting of multiple functional groups and heteroatoms, making it of significant interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Formation of the 5-methyl-1,3,4-thiadiazole ring:
    • Reactants: Methylthiosemicarbazide and nitrous acid.

    • Conditions: Acidic medium, low temperature.

    • Mechanism: Nitrosation followed by cyclization to form the thiadiazole ring.

  • Step 2: Synthesis of octahydropyrrolo[2,3-c]pyrrole:
    • Reactants: 1,4-diketone and primary amine.

    • Conditions: Reductive amination.

    • Mechanism: Formation of an imine intermediate followed by hydrogenation.

  • Step 3: Coupling the thiadiazole and pyrrolo[2,3-c]pyrrole rings:
    • Reactants: 5-methyl-1,3,4-thiadiazole and octahydropyrrolo[2,3-c]pyrrole.

    • Conditions: Base-catalyzed nucleophilic substitution.

    • Mechanism: Nucleophilic attack leading to the formation of the fused ring system.

  • Step 4: Introduction of the trifluoromethyl group:
    • Reactants: Fused ring compound and trifluoromethylating reagent.

    • Conditions: Use of copper or silver catalysts.

    • Mechanism: Electrophilic trifluoromethylation.

Industrial Production Methods: Industrial methods may involve process optimization for large-scale synthesis, including catalyst selection, reaction scaling, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation::
    • Common reagents: KMnO₄, OsO₄.

    • Conditions: Aqueous or organic solvents, often with temperature control.

    • Products: Oxidized derivatives, possibly carboxylic acids or ketones.

  • Reduction::
    • Common reagents: LiAlH₄, NaBH₄.

    • Conditions: Inert atmosphere, dry solvents.

    • Products: Reduced derivatives, typically alcohols or amines.

  • Substitution::
    • Common reagents: Halogens, organometallic reagents.

    • Conditions: Nucleophilic or electrophilic conditions.

    • Products: Substituted compounds, retaining the heterocyclic core.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.

  • Precursor for the synthesis of more complex molecules.

Biology:
  • Investigated for its potential as a bioactive compound.

  • Studied for interactions with biological macromolecules.

Medicine:
  • Potential therapeutic agent in drug discovery.

  • Research on its effects on specific diseases or conditions.

Industry:
  • Application in material science for developing new materials.

  • Potential use in agricultural chemistry as a pesticide or herbicide intermediate.

Mechanism of Action

The compound likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The pathway involves binding to the active site or allosteric site, leading to changes in the biological function. The trifluoromethyl and thiadiazole groups play crucial roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds:

  • 5-(trifluoromethyl)-pyridine derivatives.

  • 1,3,4-thiadiazole-containing compounds.

  • Octahydropyrrolo[2,3-c]pyrrole derivatives.

Uniqueness: What sets 2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine apart is its specific combination of functional groups, contributing to its unique chemical reactivity and potential biological activity.

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Properties

IUPAC Name

2-methyl-5-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5S/c1-9-20-21-14(24-9)23-5-4-10-7-22(8-12(10)23)13-3-2-11(6-19-13)15(16,17)18/h2-3,6,10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYARPXKKLMWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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